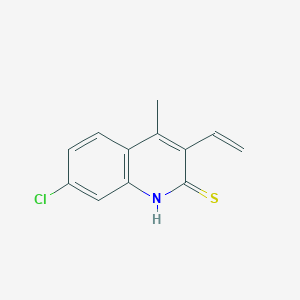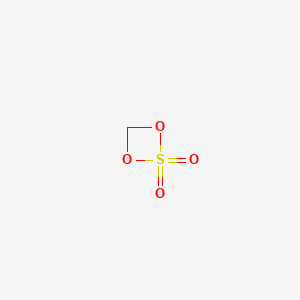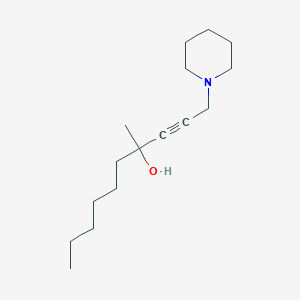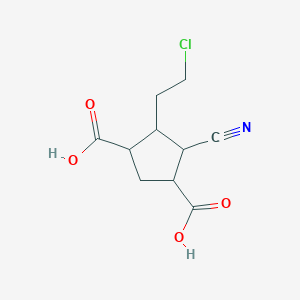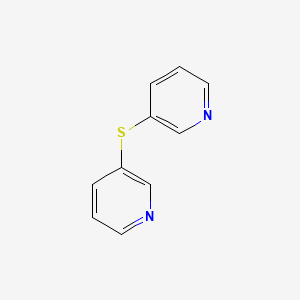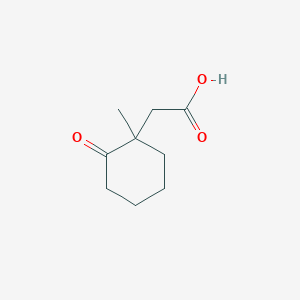
(1-Methyl-2-oxo-cyclohexyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-2-oxo-cyclohexyl)-acetic acid is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexanone and is characterized by the presence of a methyl group and an acetic acid moiety attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxo-cyclohexyl)-acetic acid typically involves the reaction of cyclohexanone with methylmagnesium bromide, followed by oxidation and subsequent carboxylation. The reaction conditions often include the use of solvents such as diethyl ether and catalysts like palladium on carbon. The process can be summarized as follows:
Grignard Reaction: Cyclohexanone reacts with methylmagnesium bromide to form 1-methyl-2-hydroxycyclohexane.
Oxidation: The hydroxyl group is oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Carboxylation: The ketone is then carboxylated using carbon dioxide in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-2-oxo-cyclohexyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Methyl-2-oxo-cyclohexyl)-acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of (1-Methyl-2-oxo-cyclohexyl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A precursor in the synthesis of (1-Methyl-2-oxo-cyclohexyl)-acetic acid.
2-Oxo-cyclohexyl-acetic acid: A similar compound with a different substitution pattern.
1-Methyl-cyclohexanol: A related compound with a hydroxyl group instead of a ketone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexane ring, a ketone group, and an acetic acid moiety makes it a versatile compound with diverse applications in various fields.
Propriétés
Numéro CAS |
58711-31-2 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-(1-methyl-2-oxocyclohexyl)acetic acid |
InChI |
InChI=1S/C9H14O3/c1-9(6-8(11)12)5-3-2-4-7(9)10/h2-6H2,1H3,(H,11,12) |
Clé InChI |
WPJMQSFSKNPCBT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



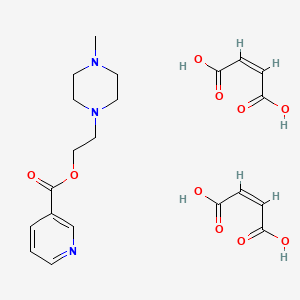
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![Ethyl (7R,8S)-8-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B14622462.png)

![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
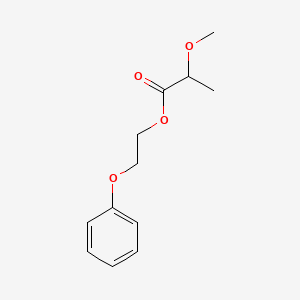
![6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole](/img/structure/B14622491.png)
